3-Bromo-7-methylpyrazolo[1,5-a]pyridine
Overview
Description
3-Bromo-7-methylpyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C8H7BrN2.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine typically involves the bromination of 7-methylpyrazolo[1,5-a]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques like recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-7-methylpyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or DMF.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 3-amino-7-methylpyrazolo[1,5-a]pyridine .
Scientific Research Applications
3-Bromo-7-methylpyrazolo[1,5-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of organic semiconductors and fluorescent materials due to its unique electronic properties.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of various biological pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-7-methylpyrazolo[1,5-a]pyridine varies depending on its application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved are specific to the enzyme or receptor being studied .
Comparison with Similar Compounds
- 3-Bromo-7-(2-furyl)-2-methylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Comparison: Compared to these similar compounds, 3-Bromo-7-methylpyrazolo[1,5-a]pyridine is unique due to its specific substitution pattern, which influences its reactivity and applications. For instance, the presence of a methyl group at the 7-position and a bromine atom at the 3-position provides distinct electronic properties that can be exploited in various chemical reactions and applications .
Properties
IUPAC Name |
3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-6-3-2-4-8-7(9)5-10-11(6)8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVRZICKHSORBHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=C(C=NN12)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1514303-65-1 | |
Record name | 3-bromo-7-methylpyrazolo[1,5-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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